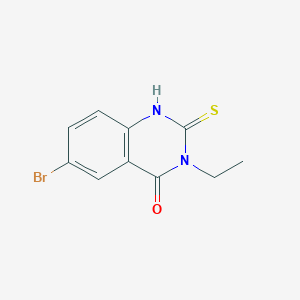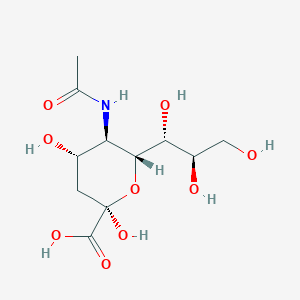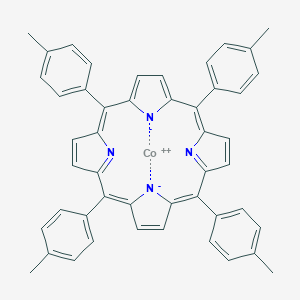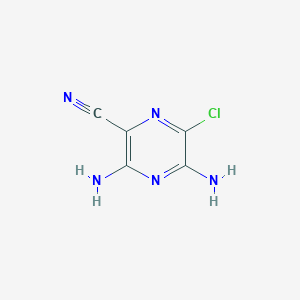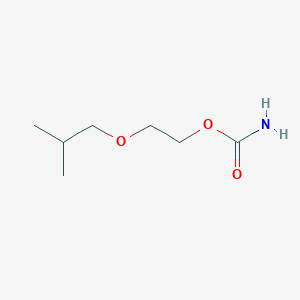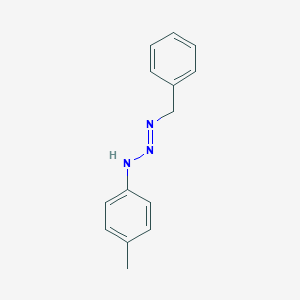
1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)-
Overview
Description
Triazenes are a class of organic compounds characterized by the presence of the triazene functional group, which consists of a chain of three nitrogen atoms with the general formula RN=N-NR2. They are known for their diverse biological activities, including mutagenic and antitumor properties. The specific compound "1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)-" is not directly studied in the provided papers, but the papers do discuss various triazene derivatives and their biological effects, synthesis, and structural analysis, which can provide insights into the behavior of triazenes in general .
Synthesis Analysis
The synthesis of triazenes typically involves diazonium coupling reactions. For instance, 1-aryl-3-(hydroxymethyl)-3-alkyltriazenes have been synthesized by coupling diazonium salts to carbinolamines generated in situ from alkylamines and formaldehyde. The structure of these triazenes was confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . Similarly, other triazene derivatives have been synthesized through interactions with different reagents, such as hydrazonyl halides, to produce a variety of heterocyclic compounds with potential antitumor activity .
Molecular Structure Analysis
The molecular structure of triazenes can be quite complex, with variations in substituents leading to different biological activities. For example, the structure-activity relationship of various ring-substituted triazenes was investigated, revealing that the genetic effectiveness of these compounds can vary significantly depending on their structural features . Additionally, the molecular structure of a liquid crystalline triazene derivative was determined using X-ray crystallography, showing that the molecule is not planar and possesses intramolecular hydrogen bonding within the triazene-1-oxide moiety .
Chemical Reactions Analysis
Triazenes undergo a variety of chemical reactions, including fragmentation, hydrolysis, and photolysis. The (hydroxymethyl)triazenes, for example, fragment by losing formaldehyde to yield methyltriazenes, which are also the products of hydrolysis in solution. These reactions have been monitored using UV spectroscopy and HPLC analysis . Photolysis of triazenes can lead to the cleavage of the triazene chromophore, which has been utilized in the synthesis of photosensitive polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazenes are influenced by their molecular structure. The stability of triazenes can vary, with some being easily cleaved under physiological conditions, which is relevant for their genetic activity . The solubility and photostability of triazenes can be manipulated by modifying their structure, as demonstrated in the synthesis of photosensitive polyurethane ionomers with triazene units . The antitumor properties of triazenes are also closely related to their chemical properties, as the degradation products of these compounds are often responsible for their biological activity .
Scientific Research Applications
Synthesis and Characterization
1-Triazene compounds, including variants similar to 1-(4-methylphenyl)-3-(phenylmethyl)-triazene, have been synthesized and characterized in various studies. For example, Melardi et al. (2015) synthesized and characterized new asymmetric triazene ligands, demonstrating their potential in forming complex structures with secondary bonding interactions (Melardi et al., 2015). Additionally, Buruianǎ et al. (2003, 2008) developed photosensitive polyurethane ionomers and poly(urethane-acrylates) with pendant triazene moieties, showing their application in photolithography and material science (Buruianǎ et al., 2003); (Buruianǎ et al., 2008).
Nonlinear Optical Properties
Research conducted by Mostaghni et al. (2022) indicated that certain triazene compounds exhibit significant nonlinear optical properties, making them suitable for studies and applications in optical devices (Mostaghni et al., 2022).
Application in Flame Retardants
Triazene compounds have also been explored for their application as flame retardants. Pawelec et al. (2012) synthesized four triazene derivatives and demonstrated their potential as a new class of flame retardants for polypropylene (Pawelec et al., 2012).
Photopolymerization and Material Sciences
Buruianǎ et al. (2006, 2008) synthesized photosensitive triazene polyacrylates, revealing their utility in photopolymerization processes and potential applications in printing techniques and surface nanostructuring (Buruianǎ et al., 2006); (Buruianǎ et al., 2008).
Fluorescence Sensing and Biological Applications
Some studies have explored the fluorescence properties of triazene compounds for potential sensor applications. Buruianǎ et al. (2009) reported on the fluorescence properties of triazene polyacrylates, suggesting their use as sensors for detecting metal ions (Buruianǎ et al., 2009).
Structural Investigations
Research by Das et al. (2009) focused on the molecular structure of a liquid crystalline triazene compound, contributing to the understanding of its properties at low temperatures (Das et al., 2009).
Catalytic Applications
Studies by Correa-Ayala et al. (2017) and Saleem et al. (2013) explored the synthesis and catalytic activities of triazene-based compounds, demonstrating their potential in various chemical reactions (Correa-Ayala et al., 2017); (Saleem et al., 2013).
properties
IUPAC Name |
N-(benzyldiazenyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-12-7-9-14(10-8-12)16-17-15-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCGEJKKDAJKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066244 | |
| Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |
CAS RN |
17683-09-9 | |
| Record name | 1-(4-Methylphenyl)-3-(phenylmethyl)-1-triazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17683-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrobenzyl)-3-(4-tolyl)triazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017683099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-1-p-tolyltriazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



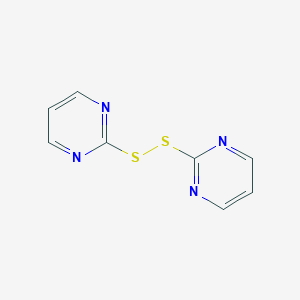
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
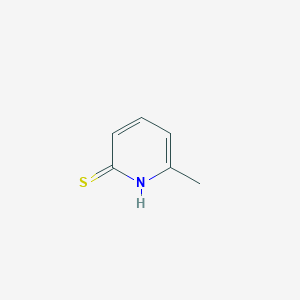
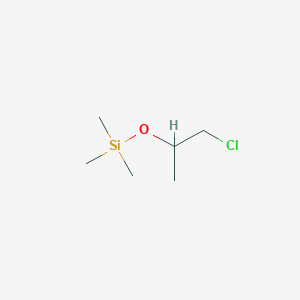
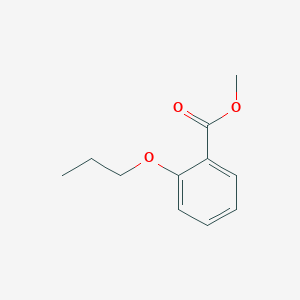
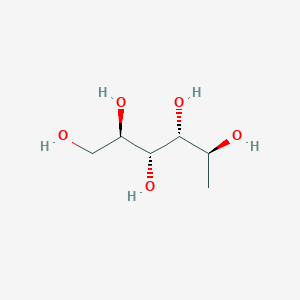
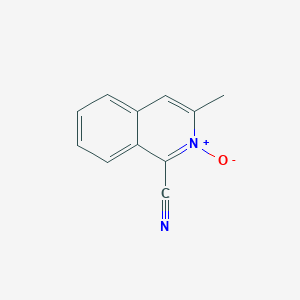
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)

